
Application Notes & Protocols for the
Spectrophotometric Determination of Tannase

Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tannase

Cat. No.: B8822749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of

tannase (tannin acyl hydrolase, EC 3.1.1.20) activity using spectrophotometric methods.

Tannase is a commercially significant enzyme that catalyzes the hydrolysis of ester and

depside bonds in hydrolyzable tannins, such as tannic acid, to produce gallic acid and glucose.

[1] Its applications are widespread, ranging from the food and beverage industry for clarifying

juices and wines to the pharmaceutical sector for the synthesis of the antioxidant propyl gallate

and the antibacterial drug trimethoprim.[1][2] Accurate and reproducible methods for measuring

tannase activity are crucial for enzyme characterization, process optimization, and quality

control.

Two primary spectrophotometric methods are detailed below: the rhodanine-based assay,

which measures the formation of a colored product from gallic acid, and a UV

spectrophotometric method that directly measures the substrate (tannic acid) depletion or

product (gallic acid) formation.

Method 1: Rhodanine-Based Chromogenic Assay
for Tannase Activity
This is a sensitive and widely used method based on the formation of a chromogen between

gallic acid, a product of tannase activity, and rhodanine (2-thio-4-ketothiazolidine).[3] The
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resulting colored complex is measured spectrophotometrically at 520 nm. Methyl gallate is a

commonly used substrate for this assay.

Principle
Tannase hydrolyzes a suitable substrate, such as methyl gallate or tannic acid, to release gallic

acid. The liberated gallic acid then reacts with rhodanine in an alkaline solution to form a

colored product, which can be quantified by measuring its absorbance at 520 nm. The intensity

of the color is directly proportional to the amount of gallic acid produced and, therefore, to the

tannase activity.

Experimental Protocol
Materials and Reagents:

Enzyme Solution: A suitably diluted sample containing tannase activity.

Substrate Solution (0.01 M Methyl Gallate): Dissolve the appropriate amount of methyl

gallate in 0.05 M citrate buffer (pH 5.0).

Citrate Buffer (0.05 M, pH 5.0): Prepare by mixing appropriate volumes of 0.05 M citric acid

and 0.05 M sodium citrate solutions.

Rhodanine Solution (0.667% w/v): Dissolve 0.667 g of rhodanine in 100 mL of methanol.

Potassium Hydroxide (KOH) Solution (0.5 N): Prepare by dissolving 2.805 g of KOH in 100

mL of distilled water.

Gallic Acid Standard Solutions: Prepare a series of standard solutions of gallic acid (e.g., 0-

100 µM) in 0.05 M citrate buffer (pH 5.0) for generating a standard curve.

Spectrophotometer capable of measuring absorbance at 520 nm.

Water bath or incubator set to the desired reaction temperature (e.g., 30°C or 37°C).

Procedure:
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Reaction Mixture Preparation: In a microcentrifuge tube, combine 0.25 mL of the enzyme

solution with 0.25 mL of the 0.01 M methyl gallate substrate solution.

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,

30°C) for a specific period (e.g., 5-15 minutes).

Color Development:

Add 0.3 mL of the 0.667% methanolic rhodanine solution to the reaction mixture and

incubate for 5 minutes at room temperature.

Add 0.2 mL of 0.5 M KOH solution to the mixture.

Final Incubation and Measurement: Add 4.0 mL of distilled water, mix well, and incubate for

10 minutes at 30°C for color stabilization. Measure the absorbance at 520 nm against a

blank.

Blank Preparation: A control reaction should be prepared where the enzyme is added after

the addition of KOH to account for any non-enzymatic hydrolysis or interfering substances.

Standard Curve: Prepare a standard curve by reacting known concentrations of gallic acid

with rhodanine and KOH following the same procedure.

Calculation of Tannase Activity: Determine the concentration of gallic acid released in the

enzymatic reaction from the standard curve. One unit of tannase activity is typically defined

as the amount of enzyme that liberates one micromole of gallic acid per minute under the

specified assay conditions.

Logical Workflow for Rhodanine-Based Assay
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Caption: Workflow for the rhodanine-based spectrophotometric assay of tannase activity.
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Method 2: UV Spectrophotometric Assay for
Tannase Activity
This method is based on monitoring the change in absorbance in the UV spectrum due to the

enzymatic hydrolysis of tannic acid. The activity can be determined by either measuring the

decrease in the concentration of the substrate, tannic acid, at 310 nm, or by measuring the

increase in the concentration of the product, gallic acid, at 250 nm.

Principle
Tannic acid and its hydrolysis product, gallic acid, have distinct UV absorption spectra. Tannic

acid exhibits a strong absorbance at 310 nm, while gallic acid has a maximum absorbance at

250 nm. By monitoring the change in absorbance at either of these wavelengths over time, the

rate of the enzymatic reaction can be determined.

Experimental Protocol
Materials and Reagents:

Enzyme Solution: A suitably diluted sample containing tannase activity.

Substrate Solution (0.008% w/v Tannic Acid): Dissolve 8 mg of tannic acid in 100 mL of 50

mM sodium acetate buffer (pH 4.7).

Sodium Acetate Buffer (50 mM, pH 4.7): Prepare by mixing appropriate volumes of 50 mM

acetic acid and 50 mM sodium acetate solutions.

UV-Vis Spectrophotometer capable of measuring absorbance at 250 nm and 310 nm.

Quartz cuvettes.

Water bath or incubator set to the desired reaction temperature (e.g., 25°C).

Procedure:

Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength (250 nm for

gallic acid detection or 310 nm for tannic acid detection) and zero it with the sodium acetate

buffer.
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Reaction Mixture Preparation: In a quartz cuvette, add 2.0 mL of the 0.008% tannic acid

substrate solution and 0.5 mL of the sodium acetate buffer.

Initiation of Reaction: Add 0.5 mL of the enzyme solution to the cuvette, mix quickly, and

immediately start recording the absorbance.

Absorbance Measurement: Record the change in absorbance at regular time intervals (e.g.,

every 30 seconds) for a total of 5-10 minutes.

Blank Preparation: A control reaction should be run without the enzyme to account for any

non-enzymatic hydrolysis of the substrate.

Calculation of Tannase Activity: Calculate the initial rate of the reaction (ΔA/min) from the

linear portion of the absorbance versus time plot. The enzyme activity can be expressed in

units, where one unit is often defined as the amount of enzyme that causes a change in

absorbance of 0.01 per minute at 25°C.
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Caption: Workflow for the UV spectrophotometric assay of tannase activity.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the spectrophotometric

determination of tannase activity, compiled from various sources. These values can serve as a

starting point for assay optimization.
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Parameter
Method 1:
Rhodanine-Based
Assay

Method 2: UV
Spectrophotometri
c Assay

Reference

Substrate Methyl Gallate Tannic Acid

Substrate

Concentration
0.01 M 0.008% (w/v)

Wavelength (λmax) 520 nm
250 nm (Gallic Acid) /

310 nm (Tannic Acid)

pH 5.0 4.7

Buffer 0.05 M Citrate Buffer
50 mM Sodium

Acetate Buffer

Temperature 30 - 37 °C 25 °C

Enzyme Unit

Definition

1 µmol of gallic acid

released/min
ΔA of 0.01/min

Signaling Pathway of Tannase Action
The enzymatic action of tannase on a hydrolyzable tannin like tannic acid involves the

cleavage of ester and depside bonds to release gallic acid and a core polyol, typically glucose.
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Caption: Enzymatic hydrolysis of tannic acid by tannase.

These protocols and notes provide a comprehensive guide for the reliable and reproducible

measurement of tannase activity. Researchers are encouraged to optimize the specific
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conditions for their particular enzyme and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

